molecular formula C20H15BrN4O3 B6555232 2-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one CAS No. 1040642-74-7

2-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B6555232
CAS No.: 1040642-74-7
M. Wt: 439.3 g/mol
InChI Key: RWIGIBBXVMDJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydropyridazin-3-one core substituted with a 1,2,4-oxadiazole ring bearing a 2-bromophenyl group and a 3-methoxyphenyl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in enhancing binding affinity in medicinal chemistry . The 2-bromophenyl substituent may influence electronic properties and intermolecular interactions, while the 3-methoxyphenyl group could modulate solubility and pharmacokinetic profiles .

Properties

IUPAC Name

2-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(3-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O3/c1-27-14-6-4-5-13(11-14)17-9-10-19(26)25(23-17)12-18-22-20(24-28-18)15-7-2-3-8-16(15)21/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIGIBBXVMDJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one is a significant member of the oxadiazole family, which has been extensively studied for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antimicrobial and anticancer agent, along with its mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A dihydropyridazinone core
  • An oxadiazole ring
  • A bromophenyl substituent

This unique combination of functional groups is believed to contribute to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit notable antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole moiety demonstrate higher efficacy against gram-positive bacteria compared to gram-negative strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways.

CompoundActivity against Gram-positiveActivity against Gram-negative
Oxadiazole Derivative AEffectiveLess effective
Oxadiazole Derivative BHighly effectiveModerate

In a study evaluating various oxadiazole derivatives, specific compounds showed significant activity against Bacillus cereus and Staphylococcus aureus , suggesting potential for development into new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been highlighted in multiple studies. These compounds often act through multiple pathways:

  • Induction of apoptosis in cancer cells
  • Inhibition of cell proliferation
  • Disruption of cell cycle progression

For example, a study reported that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects.

Cell LineIC50 (µM)Mechanism
HCT116 (Colon)10.5Apoptosis induction
MCF7 (Breast)8.7Cell cycle arrest
HUH7 (Liver)12.0Metabolic disruption

These findings suggest that the compound could be further explored for its potential in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Binding : It potentially binds to receptors that regulate apoptosis and cell survival pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies underline the effectiveness of oxadiazole derivatives:

  • In one study, a series of oxadiazole derivatives were synthesized and tested for their anticancer properties. The most active compound showed selective toxicity towards cancer cells while sparing normal cells.
  • Another research effort focused on the antimicrobial properties of related compounds, revealing that modifications in the structure significantly impacted their efficacy against specific bacterial strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related molecules with shared motifs, such as 1,2,4-oxadiazole rings, brominated aryl groups, or dihydropyridazinone backbones. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Substituents Structural Differences Potential Implications References
2-{[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one 2-bromophenyl (oxadiazole), 3-methoxyphenyl (dihydropyridazinone) N/A (reference compound) Balanced electronic effects; moderate lipophilicity
5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione 4-bromophenyl (propanone), 2,5-dimethoxyphenyl (pyrimidinetrione) Bromine at para-position; additional methoxy groups Enhanced steric bulk; altered solubility
6-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one 2-chlorophenyl (oxadiazole), 3,4-difluorobenzyl (thienopyrimidinone) Chlorine vs. bromine; fluorinated benzyl group Higher electronegativity; potential for stronger halogen bonding
4-(3-(1-{[3-(2-Methoxyethoxy)phenyl]methyl}-6-oxo-1,6-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylbenzene-1-sulfonamide 2-methoxyethoxy (pyridine), sulfonamide (benzene) Extended alkoxy chain; sulfonamide moiety Improved aqueous solubility; possible kinase inhibition activity

Key Observations

Methoxy groups at the meta-position (vs. para or ortho) on the dihydropyridazinone ring could optimize π-stacking interactions in aromatic enzyme pockets .

Heterocyclic Core Variations: Replacement of dihydropyridazinone with thienopyrimidinone (e.g., ) introduces sulfur, which may enhance metabolic stability but reduce polarity. Pyrimidinetrione derivatives (e.g., ) exhibit higher hydrogen-bonding capacity due to multiple carbonyl groups, favoring interactions with polar residues.

Pharmacokinetic Considerations :

  • Compounds with sulfonamide or extended alkoxy chains (e.g., ) show improved solubility (>50 μM in PBS) compared to brominated analogs, which may have logP values >3.5 .
  • Halogen substituents (Br, Cl, F) influence binding kinetics; bromine’s larger van der Waals radius may improve hydrophobic interactions in deep binding pockets .

Computational and Experimental Insights

  • Density Functional Theory (DFT) : Studies on similar oxadiazole derivatives (e.g., ) predict that bromine’s electron-withdrawing effect stabilizes the oxadiazole ring, reducing susceptibility to hydrolysis.
  • Crystallography : SHELX software has been pivotal in resolving structures of analogs, confirming the planar geometry of 1,2,4-oxadiazole rings and their role in molecular packing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.